molecular formula C10H15N3O5S B11312140 2,4-dihydroxy-6-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidine-5-sulfonamide

2,4-dihydroxy-6-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidine-5-sulfonamide

Cat. No.: B11312140
M. Wt: 289.31 g/mol
InChI Key: QNAAPEBSPDMFGA-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-6-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidine-5-sulfonamide is a complex organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including DNA and RNA structures. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dihydroxy-6-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidine-5-sulfonamide typically involves multiple steps. One common approach starts with the preparation of 4,6-dihydroxy-2-methylpyrimidine, which is synthesized from the reaction between acetamidine hydrochloride and diethyl malonate in the presence of methoxide in methanol or ethoxide in ethanol

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-6-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidine-5-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, providing a pathway to synthesize derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,4-Dihydroxy-6-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidine-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dihydroxy-6-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,4-dihydroxy-6-methyl-N-(tetrahydrofuran-2-ylmethyl)pyrimidine-5-sulfonamide apart is its combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C10H15N3O5S

Molecular Weight

289.31 g/mol

IUPAC Name

6-methyl-2,4-dioxo-N-(oxolan-2-ylmethyl)-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C10H15N3O5S/c1-6-8(9(14)13-10(15)12-6)19(16,17)11-5-7-3-2-4-18-7/h7,11H,2-5H2,1H3,(H2,12,13,14,15)

InChI Key

QNAAPEBSPDMFGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NCC2CCCO2

Origin of Product

United States

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